molecular formula C11H20N2O3 B1468727 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1339468-50-6

1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid

Cat. No.: B1468727
CAS No.: 1339468-50-6
M. Wt: 228.29 g/mol
InChI Key: ZNPADFCQPHEKJA-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid, with CAS Number 1339468-50-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H19N2O3
  • Molecular Weight : 228.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a butan-2-yl carbamoyl group and a carboxylic acid functional group.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. In a study of related pyrrolidine derivatives, compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundActivity Against MRSAActivity Against Gram-negative BacteriaReference
Compound AYesYes
Compound BNoYes
This compoundTBDTBDTBD

Enzyme Inhibition

The biological activity of this compound may also include the inhibition of specific enzymes. Studies on related compounds have shown that they can act as inhibitors of cysteine proteases, which are involved in various diseases including cancer and parasitic infections .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)Reference
Compound CCathepsin L0.74
Compound DCathepsin B>100
This compoundTBDTBDTBD

Case Study 1: Synthesis and Testing of Pyrrolidine Derivatives

In a study focusing on the synthesis of pyrrolidine derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested for their antibacterial properties against various strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

Another area of investigation includes the antiviral properties of pyrrolidine derivatives. A compound with a similar structure was evaluated for its efficacy against SARS-CoV-2 and showed promising results, indicating potential applications in antiviral drug development .

Properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h8-9H,3-7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPADFCQPHEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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